![molecular formula C20H43NO2 B14243726 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)- CAS No. 185306-53-0](/img/structure/B14243726.png)
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- is an organic compound with the molecular formula C20H43NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- typically involves the reaction of heptadecanol with 2-hydroxyethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality product for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptadecanol: A similar compound without the amino group.
1-Hexadecanol: A shorter chain alcohol with similar properties.
2-Hexadecanone: A ketone derivative with different reactivity.
Uniqueness
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- is unique due to its specific chiral structure and the presence of both hydroxyl and amino groups. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
185306-53-0 |
|---|---|
Molekularformel |
C20H43NO2 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
(2R)-1-[2-hydroxyethyl(methyl)amino]heptadecan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2)17-18-22/h20,22-23H,3-19H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
QDZPBBMBTAZZQL-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H](CN(C)CCO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CN(C)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



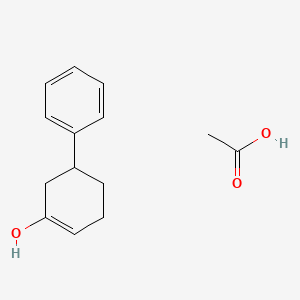
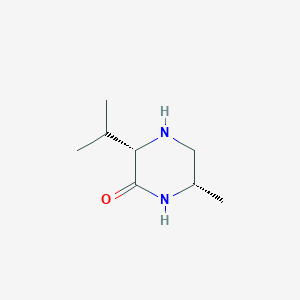
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)

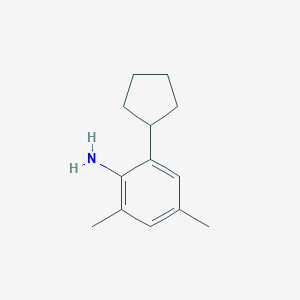
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
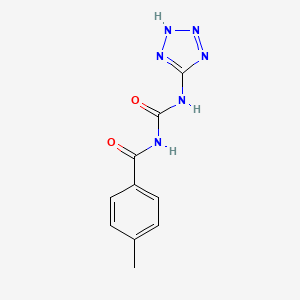
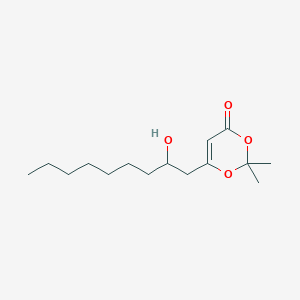
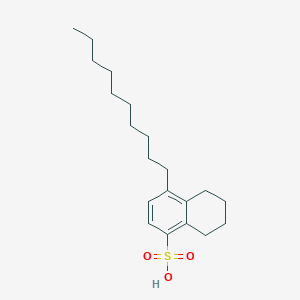
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
